molecular formula C11H14BrNO2 B13901205 4-Amino-5-(3-bromophenyl)pentanoic acid

4-Amino-5-(3-bromophenyl)pentanoic acid

Cat. No.: B13901205
M. Wt: 272.14 g/mol
InChI Key: LLIRXXFAYBPTGK-UHFFFAOYSA-N
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Description

4-Amino-5-(3-bromophenyl)pentanoic acid is a synthetic amino acid derivative characterized by a pentanoic acid backbone with an amino group at the 4th carbon and a 3-bromophenyl substituent at the 5th position.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-amino-5-(3-bromophenyl)pentanoic acid

InChI

InChI=1S/C11H14BrNO2/c12-9-3-1-2-8(6-9)7-10(13)4-5-11(14)15/h1-3,6,10H,4-5,7,13H2,(H,14,15)

InChI Key

LLIRXXFAYBPTGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves:

  • Introduction of the 3-bromophenyl substituent onto a pentanoic acid skeleton.
  • Installation of the amino group at the 4-position.
  • Protection and deprotection steps to ensure selectivity and purity.
  • Use of coupling agents or protective groups such as tert-butyloxycarbonyl (tBoc) or benzyloxycarbonyl (Cbz) for amino group protection during synthesis.

Key Starting Materials

A common starting material is 3-bromoaniline or its derivatives, which can be functionalized and coupled to form the pentanoic acid backbone with the desired substitution pattern. Another important precursor is (2-amino-5-bromo-phenyl)-pyridin-2-yl-methanone , which has been used in related synthetic routes for brominated amino acid derivatives.

Detailed Stepwise Preparation (Based on Patent WO2019020790A1)

This patent describes a multi-step synthesis of related brominated amino acid derivatives, which can be adapted for the preparation of This compound :

Step Description Reagents/Conditions Product/Intermediate
1 Preparation of (2-amino-5-bromo-phenyl)-pyridin-2-yl-methanone Literature method (Leganza et al., Eur. J. Org. Chem., 2006) Compound (A)
2 Reaction of compound (A) with tBoc-protected glutamate Coupling agents (e.g., EDC, HOBt) Methyl (4S)-4-(tert-butyloxycarbonylamino)-5-[4-bromo-2-(pyridin-2-carbonyl)anilino]-5-oxo-pentanoate (B)
3 Deprotection of amide (B) with hydrochloric acid HCl treatment Methyl (4S)-4-amino-5-[4-bromo-2-(pyridin-2-carbonyl)anilino]-5-oxo-pentanoate hydrochloride salt (C)
4 Base treatment to induce cyclization Base (e.g., sodium hydride) Lactam compound (D)
5 Reaction with lithium diisopropylamide (LDA) and bis-morpholinophosphorylchloride (BMPC) LDA, BMPC, low temperature Phosphorylated intermediate
6 Final deprotection and isolation of target amino acid Acid/base workup, solvent extraction This compound or derivatives

This route involves protecting groups to maintain optical purity and avoid side reactions. The use of tBoc and benzyloxycarbonyl (Cbz) groups is common for amino protection. The final compound can be obtained after deprotection and purification steps.

Protection and Deprotection Strategies

Protection of the amino group is essential during synthesis to prevent unwanted side reactions. Common protecting groups include:

Protecting Group Conditions for Protection Conditions for Deprotection
tBoc (tert-butyloxycarbonyl) Reaction with di-tert-butyl dicarbonate (Boc2O) in basic medium Acidic conditions (e.g., HCl in dioxane)
Cbz (benzyloxycarbonyl) Reaction with benzyl chloroformate at 0–5 °C Hydrogenolysis (Pd/C, H2) or acid treatment

These groups allow selective manipulation of other functional groups during the synthesis.

Analytical Data and Purity Considerations

The synthesis routes emphasize maintaining optical purity and high yield. For example, the patent WO2019020790A1 notes that earlier methods resulted in insufficient optical purity and low overall yield, which their improved method addresses by careful selection of protecting groups and reaction conditions.

Characterization of intermediates and final products typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • X-ray crystallography for stereochemical analysis when applicable.

Summary Table of Preparation Methods

Method/Reference Starting Materials Key Steps Advantages Limitations
Patent WO2019020790A1 (2-amino-5-bromo-phenyl)-pyridin-2-yl-methanone, tBoc-glutamate Coupling, protection/deprotection, cyclization, phosphorylation High optical purity, scalable Multi-step, complex reagents
Nature Communications 2015 Enamine and imine intermediates Pd-catalyzed bond cleavage/reassembly, hydrolysis High stereoselectivity, novel approach Moderate yield, complex catalysis
Standard amino acid synthesis with protecting groups 3-bromoaniline derivatives Protection, coupling, deprotection Well-established chemistry Requires multiple steps

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(3-bromophenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products

    Oxidation: Nitro or imine derivatives.

    Reduction: Phenyl-substituted pentanoic acid.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

4-Amino-5-(3-bromophenyl)pentanoic acid is an organic compound in the amino acid family, characterized by its amino and carboxylic acid functional groups. It has a molecular formula of C11H14BrNO2C_{11}H_{14}BrNO_2 and a molecular weight of approximately 272.14 g/mol . The compound features a pentanoic acid backbone substituted with a bromophenyl group at the fifth position and an amino group at the fourth position, contributing to its unique chemical properties and potential biological activities.

Potential Applications

This compound has potential applications in several fields:

  • Pharmaceuticals As a building block for synthesizing pharmaceuticals. Interaction studies involving this compound focus on its binding affinities and effects on biological targets such as receptors or enzymes. Similar compounds have shown varying degrees of interaction with neurotransmitter receptors, suggesting that this compound may also influence similar pathways. Further research is required to elucidate its exact mechanisms and potential therapeutic benefits.
  • Neurotransmitter Precursor The uniqueness of this compound lies in its specific combination of functional groups and its potential dual role as both a neurotransmitter precursor and a pharmaceutical candidate.

Mechanism of Action

The mechanism of action of 4-Amino-5-(3-bromophenyl)pentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 4-amino-5-(3-bromophenyl)pentanoic acid with key analogs:

Compound Name Substituent at C5 Functional Groups Molecular Weight (g/mol) Key Properties
This compound 3-Bromophenyl -NH₂, -COOH, Br ~296.15 (estimated) High lipophilicity (Br), moderate solubility in polar solvents
3-Hydroxy-4-amino-5-phenylpentanoic acid Phenyl -NH₂, -COOH, -OH 209.24 Increased H-bonding capacity (hydroxyl group)
Boc-(R)-4-amino-5-(3-indolyl)pentanoic acid Indolyl -NHBoc, -COOH, indole ring 332.39 Enhanced aromatic interactions; Boc group increases lipophilicity
4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride Morpholinyl -NH₂, -COOH, morpholine Not specified High solubility (dihydrochloride salt), basicity
4-Amino-5-(pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester Pyrrolopyridinyl -NH₂, -COOCH₃, pyrrolopyridine ~292.31 (estimated) Esterification improves membrane permeability

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